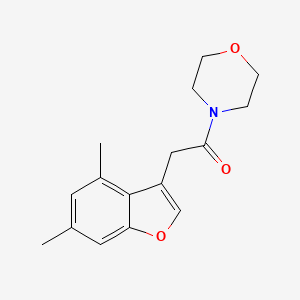![molecular formula C19H26N4O3S B4217631 ethyl 2-({[(adamantan-1-yl)carbamoyl]methyl}sulfanyl)-4-aminopyrimidine-5-carboxylate](/img/structure/B4217631.png)
ethyl 2-({[(adamantan-1-yl)carbamoyl]methyl}sulfanyl)-4-aminopyrimidine-5-carboxylate
Overview
Description
Ethyl 2-{[2-(1-adamantylamino)-2-oxoethyl]thio}-4-amino-5-pyrimidinecarboxylate is a complex organic compound that features a unique combination of adamantyl, thio, and pyrimidinecarboxylate groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[(adamantan-1-yl)carbamoyl]methyl}sulfanyl)-4-aminopyrimidine-5-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 1-adamantylamine with ethyl 2-bromo-2-oxoacetate to form an intermediate, which is then reacted with 4-amino-5-pyrimidinecarboxylate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[2-(1-adamantylamino)-2-oxoethyl]thio}-4-amino-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the adamantyl and pyrimidinecarboxylate groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-{[2-(1-adamantylamino)-2-oxoethyl]thio}-4-amino-5-pyrimidinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-({[(adamantan-1-yl)carbamoyl]methyl}sulfanyl)-4-aminopyrimidine-5-carboxylate involves its interaction with specific molecular targets in the body. The adamantyl group is known for its ability to enhance the stability and bioavailability of the compound, while the pyrimidinecarboxylate group can interact with enzymes and receptors. The compound may inhibit certain enzymes or modulate receptor activity, leading to its therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-{[2-(1-adamantylamino)-2-oxoethyl]thio}-4-amino-5-pyrimidinecarboxylate can be compared with other similar compounds such as:
Ethyl 4-amino-2-{[2-(4,5-dichloro-2-thienyl)-2-oxoethyl]sulfanyl}-5-pyrimidinecarboxylate: Similar structure but with different substituents, leading to different biological activities.
N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides: Contains the adamantylamino group but differs in the rest of the structure, resulting in unique pharmacological properties.
The uniqueness of ethyl 2-({[(adamantan-1-yl)carbamoyl]methyl}sulfanyl)-4-aminopyrimidine-5-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-(1-adamantylamino)-2-oxoethyl]sulfanyl-4-aminopyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-2-26-17(25)14-9-21-18(22-16(14)20)27-10-15(24)23-19-6-11-3-12(7-19)5-13(4-11)8-19/h9,11-13H,2-8,10H2,1H3,(H,23,24)(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOCZWAHPDGRME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(3-{4-[(4-chlorophenyl)amino]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B4217552.png)
![1-[2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4217558.png)

![2-[(4-fluorobenzoyl)amino]-1-isoindoliniminium bromide](/img/structure/B4217571.png)

![3-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-fluorophenyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B4217586.png)

![ethyl 4-[3-(anilinosulfonyl)-4-chlorobenzoyl]-1-piperazinecarboxylate](/img/structure/B4217601.png)
![3-(1-azepanylcarbonyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4217605.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-diethyl-2-oxo-1,3-benzodiazol-5-yl)acetamide](/img/structure/B4217608.png)
![2-(4-chlorophenoxy)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B4217615.png)
![ethyl 1-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylate](/img/structure/B4217626.png)
![Methyl 3-[[2-[[5-[1-[(3-chlorobenzoyl)amino]ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B4217644.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B4217674.png)
